molecular formula C22H20N2O3 B3860496 2-(4-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide

2-(4-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide

Cat. No.: B3860496
M. Wt: 360.4 g/mol
InChI Key: JDWMPAMGPVTSJI-HZHRSRAPSA-N
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Description

2-(4-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide is a chemical compound that belongs to the family of hydrazides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in various biological processes, including DNA replication, protein synthesis, and cell division.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria. In addition, it has been shown to have antifungal activity against various fungi. However, further studies are needed to understand the exact mechanism of action of this compound and its potential side effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide in lab experiments include its simple synthesis method, low cost, and potential applications in various fields of scientific research. However, the limitations of this compound include its potential toxicity and the need for further studies to understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 2-(4-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide. These include the investigation of its potential applications in drug discovery, the study of its mechanism of action and potential side effects, and the development of novel materials using this compound. In addition, further studies are needed to optimize the synthesis method and to explore the potential of this compound in various fields of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. The synthesis of this compound is simple and efficient, and it has been studied for its potential anticancer, antifungal, and antibacterial properties. However, further studies are needed to understand the exact mechanism of action of this compound and its potential side effects.

Scientific Research Applications

2-(4-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anticancer, antifungal, and antibacterial properties. In agrochemicals, it has been investigated as a potential herbicide and insecticide. In material science, it has been explored for its potential use in the synthesis of novel materials.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-17-10-12-19(13-11-17)26-16-22(25)24-23-15-18-6-5-9-21(14-18)27-20-7-3-2-4-8-20/h2-15H,16H2,1H3,(H,24,25)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWMPAMGPVTSJI-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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